molecular formula C14H19NO3 B1437057 Benzyl 4-hydroxyazepane-1-carboxylate CAS No. 648418-25-1

Benzyl 4-hydroxyazepane-1-carboxylate

Cat. No.: B1437057
CAS No.: 648418-25-1
M. Wt: 249.3 g/mol
InChI Key: GJXUQWPNVHGPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-hydroxyazepane-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol. It is typically stored in a dry environment and has a physical form of oil. This compound is used primarily for research purposes and is not intended for human or veterinary use.

Scientific Research Applications

Benzyl 4-hydroxyazepane-1-carboxylate has several scientific research applications:

    Chiral Supercritical Fluid Chromatography: Used for the isolation and characterization of enantiomerically pure substances.

    Polymer Chemistry: Involved in the synthesis and copolymerization of new cyclic esters containing protected functional groups.

    Structural Chemistry: Studied for hydrogen-bonded assembly in benzazepine derivatives.

    Medicinal Chemistry: Used as intermediates for the synthesis of potent antagonists.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). The safety data sheet (SDS) for this compound can provide more detailed safety information .

Preparation Methods

The synthesis of Benzyl 4-hydroxyazepane-1-carboxylate involves several steps. One common method includes the benzylation of 1,4-cyclohexanediol, followed by further chemical transformations to introduce the azepane ring and the hydroxy group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzyl 4-hydroxyazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and the azepane ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzyl 4-hydroxyazepane-1-carboxylate can be compared with other similar compounds such as:

  • Benzyl 3-hydroxyazepane-1-carboxylate
  • Benzyl 4-hydroxy-1-azepanecarboxylate
  • tert-Butyl 3-hydroxyazepane-1-carboxylate These compounds share similar structural features but differ in the position of functional groups or the nature of substituents. This compound is unique due to its specific combination of functional groups and its applications in various fields of research.

Properties

IUPAC Name

benzyl 4-hydroxyazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXUQWPNVHGPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659428
Record name Benzyl 4-hydroxyazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648418-25-1
Record name Benzyl 4-hydroxyazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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